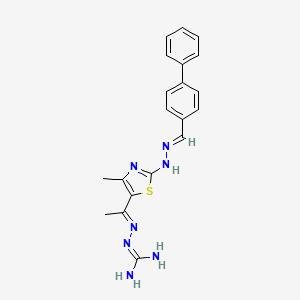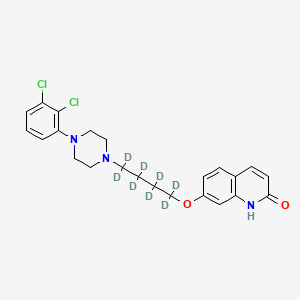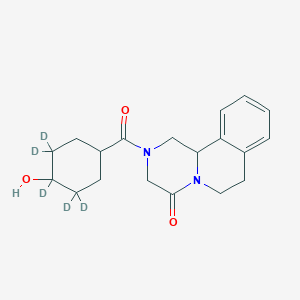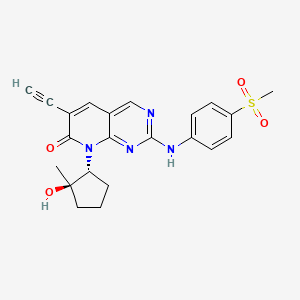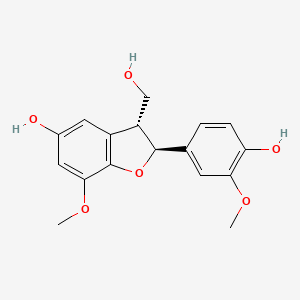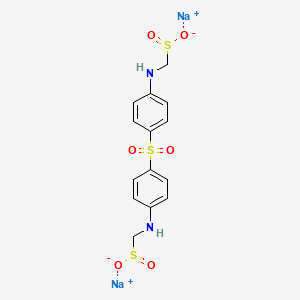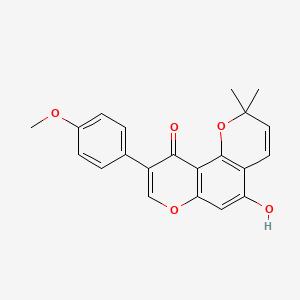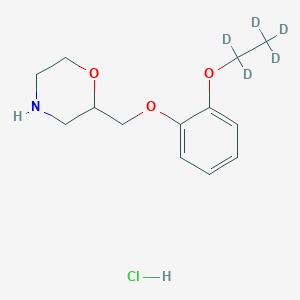
Epi Lovastatin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi Lovastatin-d3 is a deuterated form of Lovastatin, a well-known lipid-lowering agent used primarily to treat hypercholesterolemia. The compound has the molecular formula C24H33D3O5 and a molecular weight of 407.56 g/mol . It is used extensively in proteomics research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the Lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. Industrial production methods often involve fermentation processes using fungal metabolites, followed by chemical modification to introduce deuterium atoms .
Analyse Chemischer Reaktionen
Epi Lovastatin-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Helps in understanding the metabolic pathways and bioavailability of Lovastatin and its derivatives.
Drug Development: Assists in the development of new lipid-lowering agents and other therapeutic compounds.
Wirkmechanismus
Epi Lovastatin-d3, like Lovastatin, is a prodrug that is hydrolyzed in vivo to its active form, which inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver .
Vergleich Mit ähnlichen Verbindungen
Epi Lovastatin-d3 is similar to other statins such as:
- Simvastatin
- Pravastatin
- Atorvastatin
- Rosuvastatin These compounds share a common mechanism of action but differ in their pharmacokinetic profiles, bioavailability, and specific clinical applications. This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic stability and drug interactions .
Eigenschaften
Molekularformel |
C24H36O5 |
|---|---|
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
InChI-Schlüssel |
PCZOHLXUXFIOCF-VWOIVJJTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




